Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for cyclization and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new pharmaceuticals, particularly for its potential as a nonbenzodiazepine GABA receptor agonist.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Research: It is studied for its potential antibacterial and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action for methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as GABA receptors, to exert its effects . The compound may also influence various biochemical pathways, including those involved in inflammation and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their functional groups and specific applications.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds are also structurally related and have been studied for their potential therapeutic applications.
Uniqueness
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMOFHIRNBQYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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